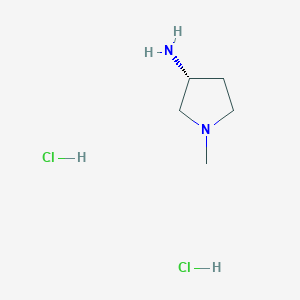

(R)-1-Methylpyrrolidin-3-amine dihydrochloride

Overview

Description

(R)-1-Methylpyrrolidin-3-amine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a chiral amine that can be synthesized using various methods.

Scientific Research Applications

- “(3R)-1-methylpyrrolidin-3-amine dihydrochloride” serves as a research tool in stem cell studies. It contributes to maintaining and differentiating stem cells. Researchers commonly use it as a component in 3D growth matrices and brain organoid differentiation media .

- Integrase inhibitors play a crucial role in HIV/AIDS drug development. These compounds target the viral integrase enzyme, preventing viral DNA integration into the host genome. While not directly related to “(3R)-1-methylpyrrolidin-3-amine dihydrochloride,” understanding integrase inhibitors is essential for advancing HIV/AIDS therapies .

- The 3Rs—Replacement, Reduction, and Refinement—are fundamental principles in animal research. Refinement aims to enhance animal welfare while improving scientific validity. Although not directly linked to this compound, the 3Rs guide ethical practices in laboratory studies .

- The 3R-Refinement principles emphasize improving rodent well-being in research laboratories. By minimizing stress and discomfort, researchers can enhance both animal welfare and the reliability of scientific outcomes .

- Society encourages applying the 3Rs to animal experimentation. Reduction in animal use can significantly impact various research areas. Researchers strive to minimize animal pain while maximizing benefits for humans, animals, and the environment .

- Methods based on Replacement approaches (such as using alternatives to animals) can lead to faster, more reproducible, and cost-effective results. Researchers should strike a balance between rigorous oversight and enabling high-quality science .

Stem Cell Research and Differentiation

Integrase Inhibitors in HIV/AIDS Research

Refinement in Animal Research (3Rs)

Enhancing Rodent Well-Being

Reducing Animal Use in Biomedical Research

Reproducibility and Cost-Effectiveness

properties

IUPAC Name |

(3R)-1-methylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-7-3-2-5(6)4-7;;/h5H,2-4,6H2,1H3;2*1H/t5-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMENRFVAAKFKIM-ZJIMSODOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Methylpyrrolidin-3-amine dihydrochloride | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780661.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2780662.png)

![2-Methyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2780665.png)

![2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B2780679.png)

![2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2780680.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-4-carboxylic acid](/img/structure/B2780682.png)